

Technical Support Center: Controlling the Particle Size of Cr2NiO4 Powders

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chromium nickel oxide (Cr2NiO4)	
Cat. No.:	B088943	Get Quote

Welcome to the technical support center for the synthesis and particle size control of Cr2NiO4 powders. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Cr2NiO4 powders with controlled particle size?

A1: The most prevalent methods for synthesizing Cr2NiO4 and similar mixed metal oxide powders with controlled particle size include co-precipitation, sol-gel synthesis, and hydrothermal methods. Each of these techniques offers a set of parameters that can be tuned to influence the final particle size and morphology of the powder.

Q2: How does the choice of precursors affect the final particle size of Cr2NiO4?

A2: The choice of nickel and chromium precursors (e.g., nitrates, chlorides, acetates) can significantly impact the reaction kinetics and, consequently, the particle size. The decomposition temperature and reactivity of the precursors play a crucial role in the nucleation and growth stages of particle formation. For instance, precursors that decompose at lower temperatures may lead to faster nucleation and smaller particle sizes.

Q3: What is the role of the precipitating agent in the co-precipitation synthesis of Cr2NiO4?

A3: In the co-precipitation method, the precipitating agent (e.g., NaOH, NH4OH, (NH4)2CO3) controls the supersaturation of the solution. The rate of addition and the concentration of the precipitating agent directly influence the nucleation and growth rates of the particles. A rapid addition of a high-concentration precipitating agent typically leads to a high nucleation rate and smaller particle sizes.

Q4: How does pH influence the particle size during the synthesis of Cr2NiO4?

A4: The pH of the reaction mixture is a critical parameter in wet chemical synthesis methods like co-precipitation and sol-gel. It affects the hydrolysis and condensation rates of the metal precursors. Generally, higher pH values can lead to faster precipitation and the formation of smaller, more agglomerated particles. Careful control of pH is essential for achieving a narrow particle size distribution.

Q5: Can calcination temperature be used to control the particle size of Cr2NiO4?

A5: Yes, the calcination temperature and duration are critical parameters for controlling the final particle size of Cr2NiO4 powders. Higher calcination temperatures generally lead to larger particle sizes due to enhanced grain growth and sintering. To obtain smaller particles, it is advisable to use the lowest possible temperature that ensures the complete formation of the desired Cr2NiO4 phase.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Potential Cause	Recommended Solution
Particles are too large	1. High Calcination Temperature/Long Duration: Excessive heat promotes grain growth. 2. Slow Precipitation Rate: Allows for more crystal growth rather than nucleation. 3. Low pH: May favor crystal growth over nucleation in some systems. 4. Inadequate Stirring: Poor mixing can lead to localized areas of low supersaturation, promoting larger particle growth.	1. Optimize Calcination: Reduce the calcination temperature or duration. Perform a thermogravimetric analysis (TGA) to determine the optimal temperature for phase formation. 2. Increase Precipitation Rate: Increase the addition rate of the precipitating agent or use a more concentrated solution. 3. Adjust pH: Experiment with increasing the pH to promote faster nucleation. 4. Improve Stirring: Increase the stirring speed to ensure a homogeneous reaction mixture.
Particles are too small and highly agglomerated	1. High pH: Can cause rapid, uncontrolled precipitation. 2. Rapid Drying of Gel (Sol-Gel): Can lead to the formation of hard agglomerates. 3. High Concentration of Precursors: Can lead to a very high nucleation rate and subsequent agglomeration.	1. Optimize pH: Gradually add the precipitating agent to control the pH rise. 2. Control Drying: Employ a slower drying process, such as freeze-drying or controlled humidity drying. 3. Use Surfactants/Capping Agents: Introduce a surfactant to prevent particle agglomeration. 4. Dilute Precursors: Reduce the concentration of the metal salt solutions.
Broad Particle Size Distribution	Inhomogeneous Reaction Conditions: Non-uniform temperature or reactant concentration. 2. Prolonged	Ensure Homogeneity: Maintain vigorous and constant stirring. Use a temperature-controlled

Nucleation Period: Continuous nucleation alongside particle growth. 3. Ostwald Ripening: Dissolution of smaller particles and redeposition onto larger ones during aging or calcination.

water/oil bath. 2. Rapid
Nucleation: Aim for a short
burst of nucleation by quickly
reaching supersaturation. 3.
Control Aging: Minimize the
aging time of the precipitate or
gel. 4. Optimize Calcination
Ramp Rate: A faster ramp rate
to the final calcination
temperature can sometimes
minimize ripening.

Impure Cr2NiO4 Phase

1. Incorrect Stoichiometry:
Inaccurate measurement of
precursors. 2. Incomplete
Reaction: Insufficient
calcination temperature or
time. 3. Contamination: From
glassware or other sources.

1. Verify Stoichiometry:
Accurately weigh the
precursors and ensure they
are fully dissolved. 2. Optimize
Calcination: Increase the
calcination temperature or
duration based on XRD
analysis of intermediate
products. 3. Ensure
Cleanliness: Use thoroughly
cleaned glassware and highpurity reagents.

Experimental Protocols

Below are detailed methodologies for common synthesis routes to control the particle size of Cr2NiO4 powders.

Co-Precipitation Method

This method involves the simultaneous precipitation of nickel and chromium hydroxides or carbonates from a solution of their salts.

Materials:

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

- Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
- Ammonium hydroxide (NH4OH) or Sodium hydroxide (NaOH) solution
- Deionized water
- Ethanol

Procedure:

- Prepare a mixed aqueous solution of Ni(NO₃)₂·6H₂O and Cr(NO₃)₃·9H₂O in a 1:2 molar ratio.
 The concentration can be varied (e.g., 0.1 M to 1 M) to influence particle size.
- Heat the solution to a specific temperature (e.g., 60-80 °C) with vigorous stirring.
- Slowly add the precipitating agent (e.g., 1 M NH₄OH) dropwise to the heated solution until
 the pH reaches a desired value (e.g., 8-10). The rate of addition is a key parameter for
 particle size control.
- Age the resulting precipitate in the mother liquor for a specific time (e.g., 1-2 hours) at the reaction temperature.
- Filter the precipitate and wash it several times with deionized water and then with ethanol to remove residual ions.
- Dry the precipitate in an oven at a low temperature (e.g., 80-100 °C) overnight.
- Calcine the dried powder in a furnace at a selected temperature (e.g., 600-900 °C) for a specific duration (e.g., 2-4 hours) to obtain the Cr2NiO4 spinel phase.

Sol-Gel Method

The sol-gel method offers good control over particle size and homogeneity through the formation of a gel network.

Materials:

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

- Chromium(III) nitrate nonahydrate (Cr(NO₃)₃⋅9H₂O)
- Citric acid (C₆H₈O₇)
- Ethylene glycol (C₂H₆O₂)
- Deionized water

Procedure:

- Dissolve Ni(CH₃COO)₂·4H₂O and Cr(NO₃)₃·9H₂O in a 1:2 molar ratio in a minimum amount of deionized water.
- In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions is typically between 1:1 and 2:1.
- Add the citric acid solution to the metal salt solution and stir until a clear solution is obtained.
- Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is often kept at 1:1.
- Heat the solution at 80-90 °C with constant stirring to promote polymerization and form a viscous gel.
- Dry the gel in an oven at 120-150 °C to remove excess water and solvent.
- Grind the dried gel into a fine powder.
- Calcine the powder at a specific temperature (e.g., 600-900 °C) for a set duration (e.g., 2-4 hours) to obtain the crystalline Cr2NiO4 powder.

Hydrothermal Method

Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperature and pressure, which can lead to well-crystallized particles.

Materials:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

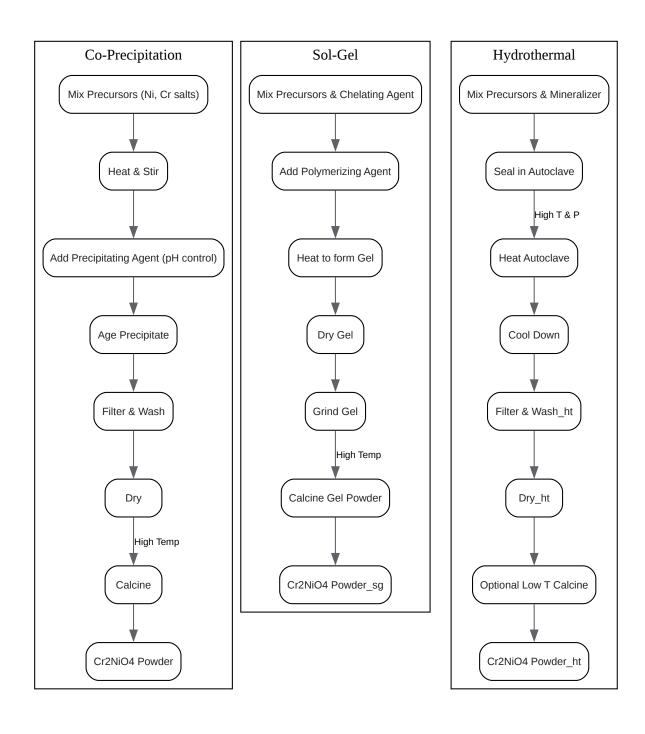
- Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
- Sodium hydroxide (NaOH) or Urea (CO(NH₂)₂) as a mineralizer
- Deionized water

Procedure:

- Prepare an aqueous solution of NiCl₂·6H₂O and CrCl₃·6H₂O in a 1:2 molar ratio.
- Add a mineralizer (e.g., NaOH solution to adjust pH, or urea which decomposes to form ammonia in situ) to the solution.
- Transfer the solution to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it to a specific temperature (e.g., 150-220 °C) for a certain duration (e.g., 12-48 hours).
- Allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol.
- Dry the product in an oven at a low temperature (e.g., 80-100 °C).
- A final, often lower temperature, calcination step may be required to ensure complete phase formation.

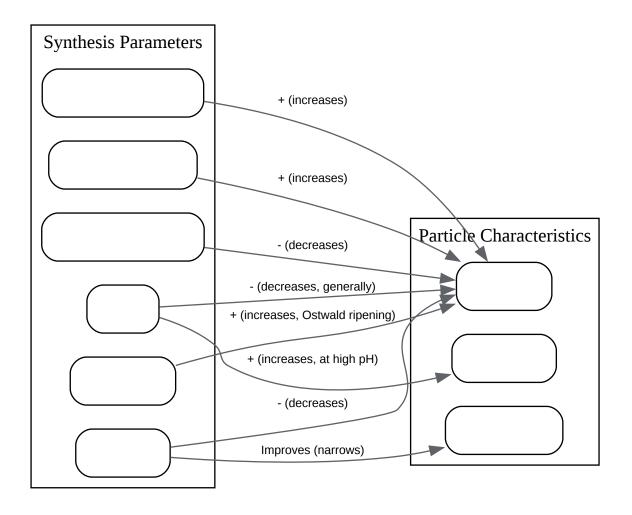
Data Presentation

The following table summarizes the influence of key synthesis parameters on the particle size of mixed metal oxides, based on literature for analogous materials. This should serve as a starting point for optimizing the synthesis of Cr2NiO4.


Synthesis Method	Parameter	Effect on Particle Size	Typical Range
Co-Precipitation	Precursor Concentration	Higher concentration generally leads to smaller particles.	0.05 M - 1.0 M
рН	Higher pH often results in smaller, more agglomerated particles.	7 - 11	
Reaction Temperature	Higher temperature can increase particle size due to enhanced diffusion and growth.	25 °C - 90 °C	
Stirring Rate	Higher stirring rate promotes smaller, more uniform particles.	300 - 1000 rpm	
Sol-Gel	Molar Ratio of Chelating Agent to Metal Ions	Higher ratio can lead to smaller particles by better isolating metal ions.	1:1 - 3:1
Calcination Temperature	Higher temperature significantly increases particle size due to sintering.	500 °C - 1000 °C	
Calcination Ramp Rate	A faster ramp rate can sometimes result in smaller particles by minimizing time for grain growth at intermediate temperatures.	1 °C/min - 10 °C/min	

-			
Hydrothermal	Reaction Temperature	Higher temperature generally leads to larger, more crystalline particles.	120 °C - 250 °C
Reaction Time	Longer reaction times can lead to particle growth (Ostwald ripening).	6 h - 72 h	
pH / Mineralizer Concentration	Influences solubility and recrystallization, affecting final particle size and morphology.	Varies with mineralizer	

Visualizations Experimental Workflow for Cr2NiO4 Synthesis



Click to download full resolution via product page

Caption: Experimental workflows for the synthesis of Cr2NiO4 powders.

Logical Relationship between Synthesis Parameters and Particle Size

Click to download full resolution via product page

Caption: Influence of synthesis parameters on particle size characteristics.

 To cite this document: BenchChem. [Technical Support Center: Controlling the Particle Size of Cr2NiO4 Powders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088943#controlling-the-particle-size-of-cr2nio4-powders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com